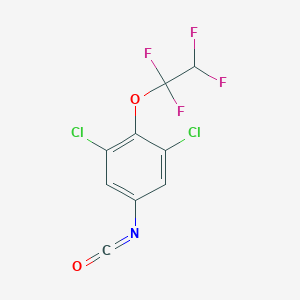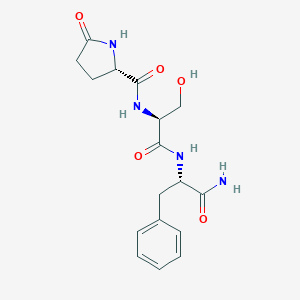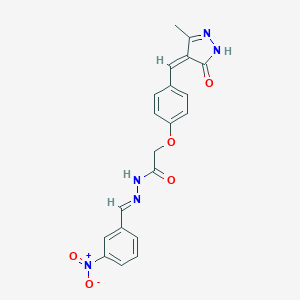
Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MNA, and it has been synthesized using various methods. MNA has been studied for its potential applications in the field of medicine and biological research. In
Mecanismo De Acción
The mechanism of action of MNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. MNA has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Efectos Bioquímicos Y Fisiológicos
MNA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MNA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, MNA has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNA has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, MNA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of MNA. One potential direction is the development of MNA-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the further investigation of the mechanism of action of MNA and its potential interactions with other drugs and compounds. Additionally, future studies may explore the potential use of MNA in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, MNA is a chemical compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biological research. MNA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and it has also been studied for its potential use in the treatment of neurodegenerative disorders. While MNA has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
MNA can be synthesized using various methods, including the reaction of 3-nitrobenzaldehyde with p-(3-methyl-5-oxo-2-pyrazolin-4-ylidene)methylphenoxyacetic acid hydrazide. This reaction produces MNA, which can be purified and characterized using various techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
MNA has been studied for its potential applications in the field of medicine and biological research. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MNA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
107044-94-0 |
|---|---|
Nombre del producto |
Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide |
Fórmula molecular |
C20H17N5O5 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H17N5O5/c1-13-18(20(27)24-22-13)10-14-5-7-17(8-6-14)30-12-19(26)23-21-11-15-3-2-4-16(9-15)25(28)29/h2-11H,12H2,1H3,(H,23,26)(H,24,27)/b18-10-,21-11+ |
Clave InChI |
FUGJTIIAVPXICF-UHFFFAOYSA-N |
SMILES isomérico |
CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Sinónimos |
2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]-N-[(3-n itrophenyl)methylideneamino]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




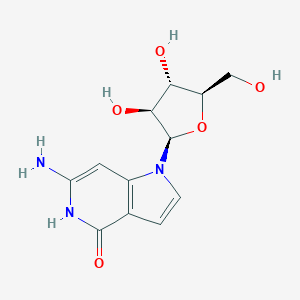
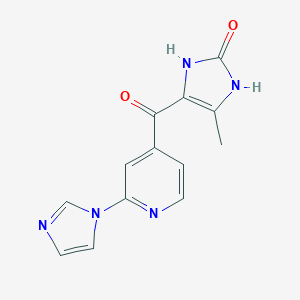
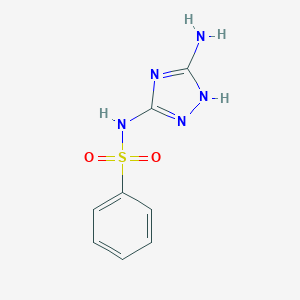
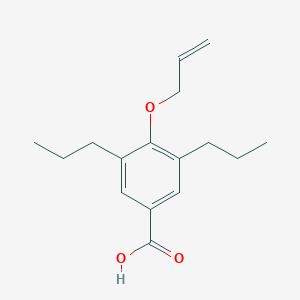
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
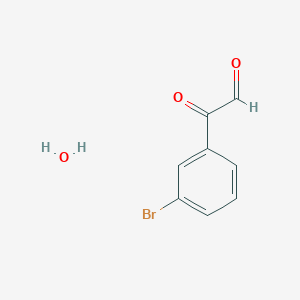
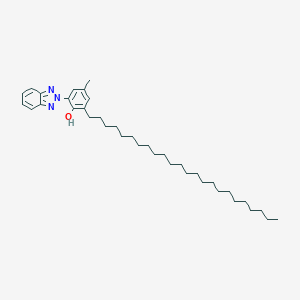
![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)
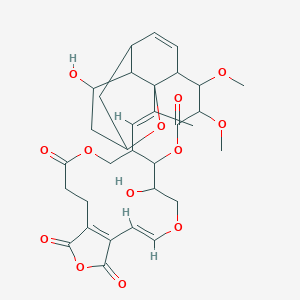
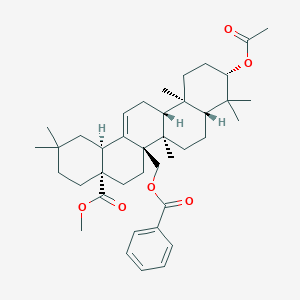
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
